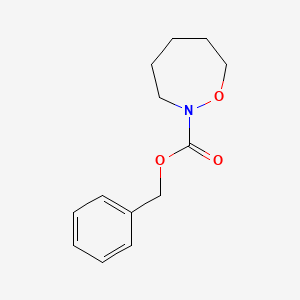
2-cyclopropyl-2-methylpropanethioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-2-methylpropanethioamide is a chemical compound with the molecular formula C7H13NS. It belongs to the family of thioamides and is widely used in chemical and biological research. This compound is known for its unique structural properties, which include a cyclopropyl group and a thioamide functional group.
准备方法
The synthesis of 2-cyclopropyl-2-methylpropanethioamide can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmethylamine with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) to form the corresponding dithiocarbamate intermediate. This intermediate is then treated with methyl iodide (CH3I) to yield this compound. Industrial production methods typically involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
化学反应分析
2-cyclopropyl-2-methylpropanethioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as halides or alkoxides can replace the hydrogen atoms.
Hydrolysis: The thioamide group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
科学研究应用
2-cyclopropyl-2-methylpropanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 2-cyclopropyl-2-methylpropanethioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
2-cyclopropyl-2-methylpropanethioamide can be compared with other similar compounds, such as:
2-methylpropanethioamide: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.
Cyclopropylmethylamine: Contains the cyclopropyl group but lacks the thioamide functional group, leading to different chemical properties.
Thioacetamide: Contains a thioamide group but lacks the cyclopropyl and methyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropyl and thioamide functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
2353540-48-2 |
|---|---|
分子式 |
C7H13NS |
分子量 |
143.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



